
2,4-Difluoro-3-trifluoromethylbenzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-3-trifluoromethylbenzenethiol is an organosulfur compound with the molecular formula C7H3F5S It is characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to a benzene ring, along with a thiol group (-SH)
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,4-difluoronitrobenzene with trifluoromethylthiolating agents under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments may be employed to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-3-trifluoromethylbenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Difluoro-3-trifluoromethylbenzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3-trifluoromethylbenzenethiol involves its interaction with molecular targets through its thiol group and fluorinated aromatic ring. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their function. The fluorinated aromatic ring can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .
Comparison with Similar Compounds
2,4-Difluorothiophenol: Similar structure but lacks the trifluoromethyl group.
4-Fluorothiophenol: Contains only one fluorine atom and a thiol group.
4-Chlorothiophenol: Contains a chlorine atom instead of fluorine.
Uniqueness: 2,4-Difluoro-3-trifluoromethylbenzenethiol is unique due to the presence of both fluorine atoms and a trifluoromethyl group, which impart distinct electronic and steric properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H3F5S |
|---|---|
Molecular Weight |
214.16 g/mol |
IUPAC Name |
2,4-difluoro-3-(trifluoromethyl)benzenethiol |
InChI |
InChI=1S/C7H3F5S/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2,13H |
InChI Key |
VZPOEMGLDJHIEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(F)(F)F)F)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



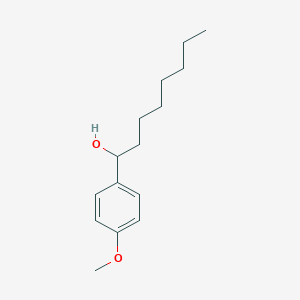
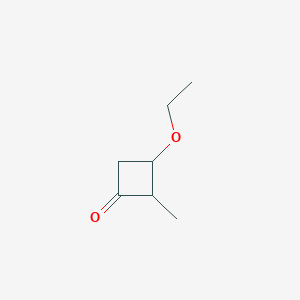
![[(2S)-1,2,4-trimethylpiperazin-2-yl]methanol](/img/structure/B13906262.png)
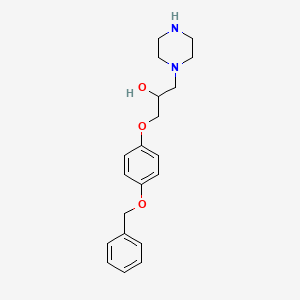
![1-Phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B13906273.png)

![Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13906278.png)
![1-Tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one](/img/structure/B13906291.png)
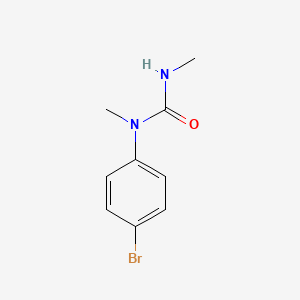

![tert-Butyl 2-iodo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13906308.png)
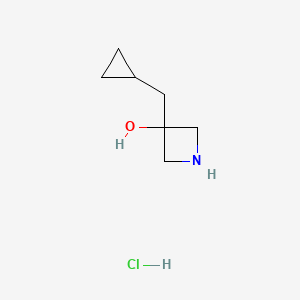
![Tert-butyl 7-benzyl-5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13906323.png)
